(1R,2R)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine Phosphate is a chiral diamine compound with significant applications in various fields of chemistry and industry. It is known for its unique structural properties, which make it a valuable component in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine Phosphate typically involves the reaction of 3,5-dimethylbenzaldehyde with a chiral diamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity. The resulting product is then treated with phosphoric acid to form the phosphate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure consistency and quality. The final product is purified through crystallization or other separation techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used, often in anhydrous solvents.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(1R,2R)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine Phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (1R,2R)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine Phosphate involves its interaction with specific molecular targets. In catalysis, it acts as a chiral ligand, coordinating with metal centers to facilitate asymmetric reactions. The compound’s unique structure allows it to influence the stereochemistry of the reaction, leading to the formation of enantiomerically pure products.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Diphenylethylenediamine: Another chiral diamine used in asymmetric synthesis.
(1R,2R)-1,2-Bis(4-methylphenyl)-1,2-ethylenediamine: Similar in structure but with different substituents on the aromatic rings.
Uniqueness
(1R,2R)-1,2-Bis(3,5-dimethylphenyl)-1,2-ethylenediamine Phosphate is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct steric and electronic properties. These properties enhance its effectiveness as a chiral ligand in asymmetric synthesis, making it a valuable tool in the production of enantiomerically pure compounds.
Properties
IUPAC Name |
(1R,2R)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine;phosphoric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2.H3O4P/c1-11-5-12(2)8-15(7-11)17(19)18(20)16-9-13(3)6-14(4)10-16;1-5(2,3)4/h5-10,17-18H,19-20H2,1-4H3;(H3,1,2,3,4)/t17-,18-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDGAFBRVLBNCX-JAXOOIEVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(C2=CC(=CC(=C2)C)C)N)N)C.OP(=O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@H]([C@@H](C2=CC(=CC(=C2)C)C)N)N)C.OP(=O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N2O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.